N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide
Description
Properties
CAS No. |
651307-44-7 |
|---|---|
Molecular Formula |
C21H25N3O4S2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O4S2/c22-12-4-5-14-24(15-16-29(25,26)19-8-2-1-3-9-19)30(27,28)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
InChI Key |
IQJSBQDGJJSLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting with a suitable isoquinoline precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of Aminobutyl and Benzenesulfonyl Ethyl Groups: These groups can be attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its antimicrobial properties or other therapeutic potentials.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide exerts its effects likely involves interactions with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The specific pathways would depend on the biological context, potentially involving metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Implications
The table below compares key structural and functional attributes of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide with related compounds:
Functional Comparisons
- Potency and Selectivity: H-89 exhibits high PKA selectivity (IC₅₀ = 48 nM) due to its 4-bromocinnamyl group, which sterically blocks off-target kinases . The target compound’s benzenesulfonyl group may similarly enhance selectivity by introducing bulkier aromatic interactions.
- Synthetic Feasibility: H-89 derivatives like Compound 5 are synthesized via N-methylation using [¹¹C]CH₃I, achieving radiochemical yields of 32% .
- Pharmacokinetics: H-89 derivatives such as [¹¹C]5 show moderate brain uptake in rats, with biodistribution peaking at 5–15 minutes post-injection . The target compound’s aminobutyl chain could enhance blood-brain barrier penetration, while the benzenesulfonyl group might reduce clearance rates.
Biological Activity
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoquinoline core with sulfonamide and amine functionalities. Its molecular formula is , indicating the presence of both nitrogen and sulfur, which are crucial for its biological interactions.
Research indicates that sulfonamide compounds, including this specific isoquinoline derivative, may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in folate synthesis in bacteria, which can lead to antibacterial effects.
- Calcium Channel Modulation : Some studies suggest that related compounds may interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .
Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. A study on similar benzenesulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds showed zones of inhibition comparable to established antibiotics like ciprofloxacin .
Cardiovascular Effects
The cardiovascular implications of this compound were explored in a perfusion pressure study using isolated rat hearts. The results indicated that the compound could decrease perfusion pressure in a time-dependent manner, suggesting a potential role in regulating blood pressure through calcium channel interactions .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial effectiveness of various sulfonamide derivatives.
- Method : In vitro testing against Staphylococcus aureus, E. coli, and other pathogens.
- Results : The tested compounds exhibited significant antibacterial activity with MIC values indicating effectiveness comparable to standard treatments .
-
Cardiovascular Impact Assessment :
- Objective : To evaluate the effects on coronary resistance and perfusion pressure.
- Method : Isolated rat heart model was utilized to measure changes in perfusion pressure with varying concentrations of the compound.
- Results : The compound significantly reduced both coronary resistance and perfusion pressure compared to controls, supporting its potential as a cardiovascular agent .
Data Summary Table
| Biological Activity | Mechanism | Observed Effect |
|---|---|---|
| Antibacterial | Enzyme inhibition | Significant reduction in bacterial growth (MIC values comparable to ciprofloxacin) |
| Cardiovascular | Calcium channel modulation | Decreased perfusion pressure and coronary resistance in isolated heart models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
